molecular formula C9H11Cl2NS B11936463 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride CAS No. 827-59-8

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride

Cat. No.: B11936463
CAS No.: 827-59-8
M. Wt: 236.16 g/mol
InChI Key: NOESPMUOSBYWMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring.

  • Step 1: Formation of Schiff Base

      Reagents: 4-chlorobenzaldehyde, cysteamine hydrochloride

      Conditions: Acidic medium, typically hydrochloric acid

      Reaction: [ \text{4-chlorobenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]

  • Step 2: Cyclization

      Conditions: Continued acidic medium

      Reaction: [ \text{Schiff base intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Disrupting Cellular Processes: Interfering with the synthesis of essential biomolecules or cellular structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-thiazolidine hydrochloride
  • 2-(4-Methylphenyl)-1,3-thiazolidine hydrochloride
  • 2-(4-Bromophenyl)-1,3-thiazolidine hydrochloride

Uniqueness

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable compound for further research and development.

Properties

CAS No.

827-59-8

Molecular Formula

C9H11Cl2NS

Molecular Weight

236.16 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H

InChI Key

NOESPMUOSBYWMS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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